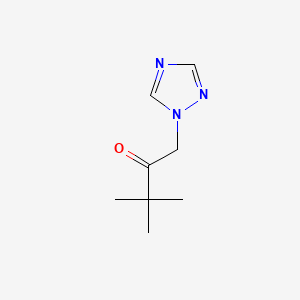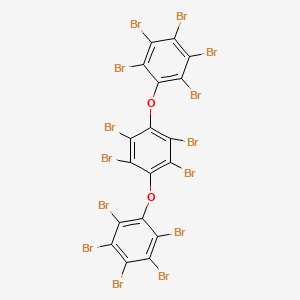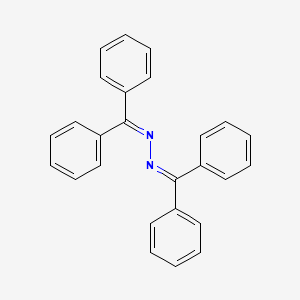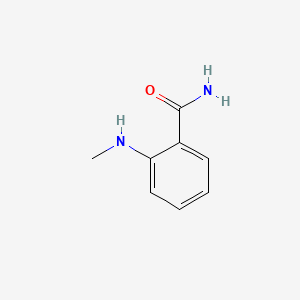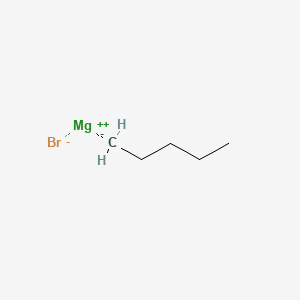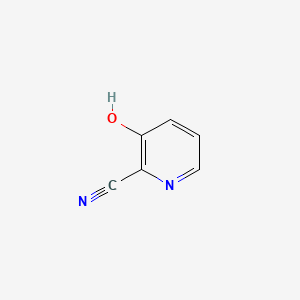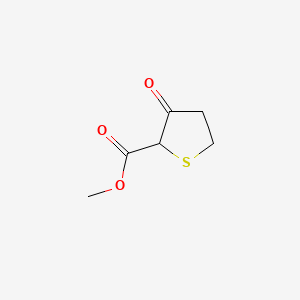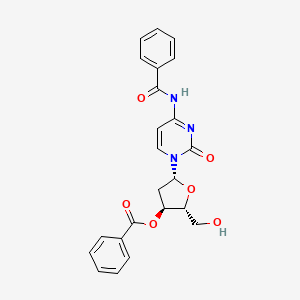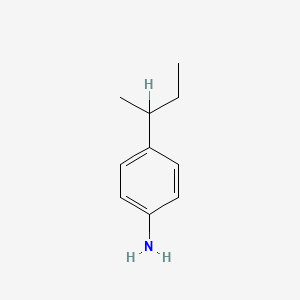
4-sec-Butylaniline
Vue d'ensemble
Description
4-sec-Butylaniline is a chemical compound with the formula C10H15N . It is also known by other names such as p-sec-Butylaniline, Benzenamine, 4-(1-methylpropyl)-, 4-Amino-sec-butylbenzene, and Aniline, p-sec-butyl- .
Molecular Structure Analysis
The molecular structure of 4-sec-Butylaniline is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3 . Physical And Chemical Properties Analysis
4-sec-Butylaniline has a molecular weight of 149.2328 . It has a density of 0.9±0.1 g/cm3, a boiling point of 244.2±9.0 °C at 760 mmHg, and a flash point of 107.8±0.0 °C . The compound has a refractive index of 1.535 .Applications De Recherche Scientifique
Mutagenicity Assessment
4-sec-Butylaniline has been evaluated for its mutagenic potential through in vivo micronucleus tests. These studies, conducted on male ICR mice, demonstrated that 4-sec-Butylaniline can induce genetic effects in bone marrow cells, leading to a significant increase in micronuclei frequencies, suggesting its mutagenic potential. This research underpins the classification of chemicals according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and underscores the health hazards posed to workers in industries using such chemicals (S. Kim, Seo-ho Shin, Hyun-ock Kim, & Kyung-Taek Rim, 2019).
Material Synthesis and Characterization
The compound has been utilized in the synthesis of novel materials, such as poly [(±)‐2‐(sec‐butyl) aniline], a chiral bulky substituted polyaniline derivative. The research explores the effect of initiators and oxidants on the morphology of this polymer, highlighting its potential applications in advanced technologies. This study contributes to the understanding of nano and microsphere synthesis and the role of specific chemical compounds in determining the morphology and properties of synthesized materials (Fahimeh Movahedifar & A. R. Modarresi-Alam, 2016).
Environmental Applications
In environmental science, 4-sec-Butylaniline-modified attapulgite has been developed for the pre-concentration of bisphenol A in trace quantities. This innovative material demonstrates high affinity and maximum adsorption capabilities for bisphenol A, showcasing its potential in enhancing the analysis and removal of environmental contaminants. Such research is vital for developing new materials and methods for environmental monitoring and remediation (Ganghui Chu, W. Cai, & X. Shao, 2015).
Liquid Crystal Research
4-sec-Butylaniline is also significant in the field of liquid crystal research. Studies have investigated the liquid-crystalline phases of 4-methoxybenzylidene-4′-n-butylaniline, revealing the existence of multiple new phases under specific conditions. Such research contributes to the fundamental understanding of liquid crystals and their applications in display technologies and other areas (G. Pépy, R. Fouret, M. More, & L. Rosta, 1989).
Recovery of Precious Metals
Another application involves the recovery of precious metals, such as Rhodium(III), from solutions. 4-sec-Butylaniline-impregnated resins have been developed for this purpose, showcasing the potential of such compounds in the field of material recovery and recycling. This research is crucial for the sustainable use and recovery of valuable resources (Kazuya Matsumoto, S. Ohno, Yukinori Hata, Yuto Sezaki, & M. Jikei, 2020).
Safety and Hazards
4-sec-Butylaniline is toxic by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing the dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Mécanisme D'action
Target of Action
4-sec-Butylaniline, also known as 4-(sec-butyl)aniline, is a chemical compound with the molecular formula C10H15N It is known to be a useful reagent in the preparation of [dimethyl (dioxo)purinyl]alkanecarboxamides , which are multifunctional TRPA1 antagonists and PDE4/7 inhibitors . These targets play a crucial role in the treatment of pain .
Mode of Action
Given its use in the synthesis of trpa1 antagonists and pde4/7 inhibitors , it can be inferred that it may interact with these targets to exert its effects. TRPA1 antagonists block the action of TRPA1, a receptor involved in pain and inflammation, while PDE4/7 inhibitors prevent the breakdown of cyclic AMP, a molecule that regulates various cellular processes.
Biochemical Pathways
Considering its role in the synthesis of trpa1 antagonists and pde4/7 inhibitors , it can be speculated that it may influence pathways related to pain perception and inflammation, as well as those involving the regulation of cyclic AMP levels.
Result of Action
Given its role in the synthesis of compounds that act as trpa1 antagonists and pde4/7 inhibitors , it can be inferred that it may contribute to the alleviation of pain and modulation of inflammatory responses.
Propriétés
IUPAC Name |
4-butan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVVQTNTLIAISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865535 | |
| Record name | Benzenamine, 4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30273-11-1 | |
| Record name | 4-(1-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sec-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-sec-Butylaniline react with dimethyl 2,3,6-trihydroxypentafulvene-1,4-dicarboxylate?
A1: The research indicates that, similar to other primary aromatic amines, 4-sec-Butylaniline reacts with dimethyl 2,3,6-trihydroxypentafulvene-1,4-dicarboxylate to yield a 6-aminopentafulvene derivative. [] This occurs through a nucleophilic substitution reaction where the amine group of 4-sec-Butylaniline replaces the hydroxyl group at the C6 position of the pentafulvene ring. [] Unlike primary alkyl or cycloalkylamines, ring expansion to form a terephthalate derivative is not observed with 4-sec-Butylaniline. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)

